2-chloro-N-(2,6-diethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-chloro-N-(2,6-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-9-6-5-7-10(17-4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
SWMFBWLNHPAXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-diethoxyphenyl)acetamide typically involves the reaction of 2,6-diethoxyaniline with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 2,6-diethoxyaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of an acid-binding agent such as triethylamine in a suitable solvent like dichloromethane.
Procedure: The 2,6-diethoxyaniline is dissolved in the solvent, and chloroacetyl chloride is added dropwise while maintaining the temperature below 10°C. The mixture is then stirred at room temperature for several hours.
Isolation: The reaction mixture is poured into water, and the organic layer is separated. The product is purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(2,6-diethoxyphenyl)acetamide follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-diethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(2,6-diethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-diethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physical properties of 2-chloro-N-(2,6-diethoxyphenyl)acetamide with related compounds:
Key Observations :
- Diethoxy vs. This contrasts with butachlor (log Koc = 73), which has moderate soil mobility due to its butoxymethyl group .
- Melting Points : The dimethyl analog (213°C) has a significantly higher melting point than liquid-phase herbicides like alachlor and butachlor, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in crystalline structures .
Metabolic Pathways and Toxicity
Chloroacetamide herbicides undergo complex metabolic activation to carcinogenic dialkylbenzoquinone imines. Critical intermediates include:
- CDEPA (from alachlor/butachlor) and CMEPA (from acetochlor/metolachlor), which are further metabolized to 2,6-diethylaniline (DEA) or 2-methyl-6-ethylaniline (MEA) .
For 2-chloro-N-(2,6-diethoxyphenyl)acetamide, the diethoxy group may alter metabolic outcomes:
- Para-Hydroxylation: Ethoxy groups could undergo O-dealkylation, producing ethanol and catechol metabolites instead of DEA/MEA.
- Species-Specific Metabolism : Rat liver microsomes metabolize chloroacetamides more efficiently than human microsomes. For example, butachlor is metabolized to CDEPA at 0.045 nmol/min/mg in rats vs. <0.001 nmol/min/mg in humans .
Environmental Behavior and Degradation
- Degradation Pathways : Chloroacetanilides degrade via microbial-assisted pathways, producing numerous degradates. For example, alachlor generates 22 degradates, while acetochlor yields 12 . The diethoxy group in 2-chloro-N-(2,6-diethoxyphenyl)acetamide may lead to unique degradates, such as ethoxy-cleavage products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
